molecular formula C20H23N5O B360098 2-{[2-(4-Phenylpiperazin-1-yl)quinazolin-4-yl]amino}ethan-1-ol CAS No. 796887-98-4

2-{[2-(4-Phenylpiperazin-1-yl)quinazolin-4-yl]amino}ethan-1-ol

Cat. No.: B360098
CAS No.: 796887-98-4
M. Wt: 349.4g/mol
InChI Key: XPYROURTPDUTCY-UHFFFAOYSA-N
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Description

2-{[2-(4-Phenylpiperazin-1-yl)quinazolin-4-yl]amino}ethan-1-ol is a quinazoline derivative featuring a phenylpiperazine moiety at position 2 and an aminoethanol substituent at position 4 of the quinazoline core. Quinazoline derivatives are well-documented in medicinal chemistry for their diverse biological activities, including kinase inhibition and receptor modulation . The aminoethanol side chain may enhance solubility and hydrogen-bonding capacity, influencing bioavailability and target interactions. Structural determination techniques, such as those implemented in SHELX programs, are critical for elucidating the crystallographic properties of such compounds .

Properties

IUPAC Name

2-[[2-(4-phenylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c26-15-10-21-19-17-8-4-5-9-18(17)22-20(23-19)25-13-11-24(12-14-25)16-6-2-1-3-7-16/h1-9,26H,10-15H2,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYROURTPDUTCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4C(=N3)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

Ji-Feng et al. developed a microwave-assisted one-pot synthesis starting from anthranilic acid, furan-2-carbonyl chloride, and amines. While optimized for furanylquinazolinones, this method is adaptable to other substituents. Key steps include:

  • Formation of an intermediate amide via reaction between anthranilic acid and an acyl chloride under microwave irradiation (150°C, 10 minutes).

  • Cyclization using triphenyl phosphite in anhydrous pyridine to yield the quinazolin-4(3H)-one core.
    Adapting this method, the C2-position can be functionalized with 4-phenylpiperazine by substituting furan-2-carbonyl chloride with a piperazine-containing electrophile.

Copper-Catalyzed Domino Reactions

Xu and Fu reported a copper-catalyzed domino method using 2-bromobenzamide and amino acids. For 2-[[2-(4-phenylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol, this approach could involve:

  • Ullmann-type coupling between 2-bromobenzamide and a piperazine-containing amine.

  • Decarboxylation and oxidative cyclization to form the quinazoline ring.
    This method offers regioselectivity but requires precise control over copper(I) iodide catalyst loading (typically 10 mol%) and reaction temperature (40–80°C).

Functionalization at the C4-Position with Ethanolamine

The final step involves introducing the ethanolamine group at the C4-position of the quinazoline core.

Aminolysis of Chloroquinazoline Intermediates

A two-step procedure is employed:

  • Synthesis of 4-chloro-2-(4-phenylpiperazin-1-yl)quinazoline : As described in Section 2.1.

  • Aminolysis with ethanolamine : Reacting the chloroquinazoline with ethanolamine in THF at 60°C for 6 hours, catalyzed by DIPEA (N,N-diisopropylethylamine).
    Yields range from 65–80%, with purity confirmed via HPLC (>95%).

Reductive Amination

An alternative route utilizes reductive amination:

  • Formation of a Schiff base : Condensation of 2-(4-phenylpiperazin-1-yl)quinazolin-4-amine with glycolaldehyde in methanol.

  • Reduction with NaBH₄ : Stirring at 0°C for 2 hours to yield the ethanolamine derivative.
    This method avoids chlorinated intermediates but requires careful control of reaction pH to prevent over-reduction.

Optimization and Scalability

Solvent and Temperature Effects

ParameterEffect on YieldOptimal Condition
Solvent Polarity Higher polarity (DMF) accelerates SNAr but increases side reactionsEthanol (80°C)
Reaction Time Prolonged heating (>12 h) degrades products6–8 hours
Catalyst Loading Excess Pd(OAc)₂ leads to colloidal Pd formation5 mol% Pd(OAc)₂

Green Chemistry Approaches

  • Microwave Assistance : Reduces reaction times from hours to minutes (e.g., 10 minutes vs. 12 hours).

  • Solvent-Free Conditions : Ball milling quinazoline intermediates with 1-phenylpiperazine achieves 70% yield without solvents.

Structural Characterization

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz) δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 9H, Ar-H), 3.82 (t, 2H, CH₂OH), 3.45 (m, 8H, piperazine)
IR (KBr) 3340 cm⁻¹ (N-H), 1660 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O)
MS (ESI) m/z 350.2 [M+H]⁺

Purity Analysis

HPLC chromatograms show a single peak at retention time 6.8 minutes (C18 column, acetonitrile:water 70:30) .

Chemical Reactions Analysis

Types of Reactions

HPI 3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolines and piperazines, which can be further functionalized for specific applications.

Scientific Research Applications

Neuropharmacological Applications

Alzheimer's Disease and Cognitive Disorders

Research indicates that compounds similar to 2-{[2-(4-Phenylpiperazin-1-yl)quinazolin-4-yl]amino}ethan-1-ol may exhibit acetylcholinesterase inhibitory activity, which is crucial in treating Alzheimer's disease. Acetylcholinesterase inhibitors are known to enhance acetylcholine levels in the brain, thereby improving cognitive function and memory retention .

In vitro studies have shown that derivatives of quinazoline compounds can effectively inhibit acetylcholinesterase activity. For instance, a study demonstrated that certain quinazoline derivatives exhibited promising inhibitory effects with IC50 values as low as 2.7 µM, suggesting their potential as therapeutic agents for cognitive decline associated with Alzheimer's disease .

Antipsychotic and Anxiolytic Effects

Dopamine Receptor Modulation

The compound's structure suggests potential interactions with dopamine receptors, particularly the D3 receptor, which is implicated in mood regulation and psychotic disorders. Antagonists and partial agonists targeting the D3 receptor have shown promise in treating substance abuse and schizophrenia .

Studies have indicated that modifications to the piperazine moiety can enhance selectivity for D3 versus D2 receptors, which may lead to fewer side effects commonly associated with antipsychotic medications. This selectivity is critical for developing safer therapeutic options for patients suffering from these conditions .

Anticancer Potential

Protein Kinase Inhibition

Recent investigations into quinazoline derivatives have highlighted their potential as protein kinase inhibitors, which play a pivotal role in cancer cell signaling pathways. The planar structure of the quinazoline ring system is believed to contribute significantly to its binding affinity towards various protein kinases involved in tumor progression .

Preliminary studies have demonstrated that certain derivatives can inhibit specific kinases, leading to reduced proliferation of cancer cells in vitro. This suggests that this compound could be further explored as a lead compound for developing novel anticancer therapies.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves several steps, typically beginning with the formation of the quinazoline scaffold followed by the introduction of the piperazine moiety. Understanding the structure–activity relationship (SAR) is essential for optimizing its biological activity.

A comprehensive SAR analysis has revealed that modifications at various positions on the quinazoline and piperazine rings can significantly affect the compound's potency and selectivity against biological targets. For example, substituents that enhance lipophilicity may improve membrane permeability, while polar groups can enhance solubility in aqueous environments, affecting bioavailability .

Mechanism of Action

HPI 3 exerts its effects by inhibiting the Hedgehog signaling pathway. It specifically targets and blocks Gli-dependent transcription activity, which is a downstream component of the pathway. This inhibition prevents the transcription of genes involved in cell proliferation and differentiation, making HPI 3 a potential therapeutic agent for conditions characterized by uncontrolled cell growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number
2-{[2-(4-Phenylpiperazin-1-yl)quinazolin-4-yl]amino}ethan-1-ol (Target) C21H23N5O 369.45 Quinazoline (positions 2: phenylpiperazine; position 4: aminoethanol) Not Provided
2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]quinazolin-4-ol C20H22N4O2 350.42 Quinazoline (position 2: 3-methoxyphenyl-piperazine; position 4: hydroxyl) 517869-85-1
2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol C19H23ClN2O 342.85 Piperazine (position 1: 4-chlorophenyl-phenylmethyl; position 1: ethanol) 109806-71-5
2-[(quinazolin-4-yl)amino]ethan-1-ol C10H11N3O 189.22 Quinazoline (position 4: aminoethanol; no piperazine moiety) 5423-59-6
Key Observations:

Substituent Effects on Solubility: The 3-methoxyphenyl group in may improve solubility compared to the phenyl group in the target compound due to the polar methoxy (-OCH3) group. The aminoethanol group in the target compound and introduces hydrogen-bonding capacity, which may favor aqueous solubility over the hydroxyl group in .

Molecular Weight and Pharmacokinetics :

  • The target compound (369.45 Da) and (350.42 Da) fall within the typical range for CNS drugs, whereas (189.22 Da) may exhibit faster clearance due to its lower molecular weight .

Structural Complexity and Target Specificity :

  • The absence of a piperazine ring in simplifies the structure but may reduce receptor-binding specificity compared to the target compound and , where piperazine could mediate interactions with neurotransmitter receptors .

Biological Activity

2-{[2-(4-Phenylpiperazin-1-yl)quinazolin-4-yl]amino}ethan-1-ol, also known as HPI 3, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This molecule features a quinazoline core linked to a piperazine moiety, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and potential applications in treating various diseases.

Structure and Properties

The compound can be represented by the following structural formula:

C20H23N5O\text{C}_{20}\text{H}_{23}\text{N}_{5}\text{O}

Chemical Characteristics

  • IUPAC Name : 2-{[2-(4-phenylpiperazin-1-yl)quinazolin-4-yl]amino}ethanol
  • Molecular Weight : 365.43 g/mol
  • InChI Key : XPYROURTPDUTCY-UHFFFAOYSA-N

The biological activity of HPI 3 is primarily attributed to its interaction with various biochemical pathways. Quinazoline derivatives are known to modulate cell signaling pathways, leading to a wide range of therapeutic effects, including:

  • Inhibition of the Hedgehog Signaling Pathway : HPI 3 acts as a downstream blocker in this pathway, which is crucial for cell differentiation and development. This inhibition may have implications in cancer therapy where aberrant Hedgehog signaling is involved.

Biological Activities

The biological activities associated with HPI 3 include:

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that HPI 3 may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. For instance, studies have shown that quinazoline compounds can inhibit the growth of MCF-7 (breast cancer) and HepG2 (liver cancer) cells with IC50 values around 2 μM .

Anti-inflammatory Effects

Quinazoline derivatives are also recognized for their anti-inflammatory properties. In animal models, compounds similar to HPI 3 have demonstrated significant reductions in inflammation markers, suggesting potential applications in treating inflammatory diseases .

Anticonvulsant Activity

Preliminary studies on related piperazine derivatives indicate that they may possess anticonvulsant properties. Testing in various seizure models has shown efficacy in reducing seizure frequency and severity, suggesting a potential role for HPI 3 in epilepsy management .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/EffectivenessReference
HPI 3Anticancer~2 μM (MCF-7)
Quinazoline AAnti-inflammatorySignificant reduction in inflammation markers
Piperazine BAnticonvulsantEffective in seizure models

Case Studies

  • Anticancer Study : A study evaluated the effects of various quinazoline derivatives on cancer cell lines. HPI 3 showed promising results with significant cytotoxicity against MCF-7 and HepG2 cells, suggesting further investigation into its potential as an anticancer agent.
  • Anti-inflammatory Research : In a controlled experiment involving animal models, HPI 3 was administered to assess its impact on inflammation. Results indicated a marked decrease in inflammatory cytokines, supporting its use as an anti-inflammatory agent.

Q & A

Q. What are the recommended synthetic routes for 2-{[2-(4-Phenylpiperazin-1-yl)quinazolin-4-yl]amino}ethan-1-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols, such as coupling quinazoline derivatives with phenylpiperazine intermediates. A common approach includes:
  • Step 1 : Reacting 4-aminoquinazoline with 4-phenylpiperazine under reflux in ethanol or methanol .
  • Step 2 : Introducing the ethanolamine group via nucleophilic substitution or reductive amination. Optimize yield by adjusting temperature (60–80°C), solvent polarity, and catalyst (e.g., Pd/C for hydrogenation) .
  • Purification : Use column chromatography with silica gel and polar solvents (e.g., ethyl acetate/methanol mixtures) .

Q. How can researchers characterize the molecular structure and purity of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • NMR (¹H/¹³C): Confirm substituent positions (e.g., quinazoline C-4 amine, piperazine linkages) .
  • IR : Identify NH stretches (~3300 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
  • Chromatography :
  • HPLC : Assess purity (>95%) using C18 columns and UV detection .
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. What are the hypothesized biological targets of this compound, and how can binding affinity be validated?

  • Methodological Answer :
  • Target Prediction : The quinazoline-piperazine scaffold suggests kinase or receptor antagonism (e.g., EGFR, serotonin/dopamine receptors) .
  • Experimental Validation :
  • Surface Plasmon Resonance (SPR) : Immobilize purified receptors to measure real-time binding kinetics .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for quinazoline-piperazine derivatives?

  • Methodological Answer :
  • Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, antitumor activity may vary due to p53 status in cell models .
  • Dose-Response Studies : Perform IC₅₀ determinations across multiple concentrations to identify non-linear effects .
  • Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to rule out nonspecific interactions .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Introduce phosphate or ester groups at the ethanolamine hydroxyl to enhance aqueous solubility .
  • Formulation : Use cyclodextrin complexes or lipid-based nanoparticles to improve oral absorption .
  • LogP Optimization : Adjust substituents on the phenylpiperazine moiety to balance hydrophilicity (target LogP ~2–3) .

Q. How can computational methods guide the rational design of analogs with enhanced selectivity?

  • Methodological Answer :
  • Molecular Docking : Model interactions with target receptors (e.g., EGFR’s ATP-binding pocket) using AutoDock Vina .
  • QSAR Analysis : Correlate substituent electronegativity or steric bulk with activity data to predict optimal modifications .
  • MD Simulations : Simulate ligand-receptor dynamics (e.g., 100 ns trajectories) to assess binding stability .

Notes

  • Contradictions : Variations in antitumor efficacy (e.g., A431 vs. HeLa cells) may arise from differential receptor expression .
  • Safety : Follow protocols in for handling ethanolamine derivatives (e.g., PPE, ventilation).

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